Butyl 2-cyano-4-methylpent-2-enoate
Description
Butyl esters are widely used in industrial applications as solvents, polymer precursors, and intermediates. Their chemical behavior, toxicity, and regulatory profiles vary significantly based on functional groups and substituents.
Properties
CAS No. |
112232-45-8 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
butyl 2-cyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-4-5-6-14-11(13)10(8-12)7-9(2)3/h7,9H,4-6H2,1-3H3 |
InChI Key |
WPAMPABFNVAYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=CC(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation: Direct Synthesis from Butyl Cyanoacetate
Reaction Mechanism and Substrate Selection
The Knoevenagel condensation remains the most efficient method for synthesizing butyl 2-cyano-4-methylpent-2-enoate. This one-step protocol involves the base-catalyzed reaction of butyl cyanoacetate with isobutyraldehyde (2-methylpropanal). The mechanism proceeds via deprotonation of the active methylene group in butyl cyanoacetate by a mild base (e.g., piperidine or pyrrolidine), forming a resonance-stabilized enolate. Nucleophilic attack on the aldehyde carbonyl generates an alkoxide intermediate, which undergoes β-elimination of water to yield the α,β-unsaturated product.
Critical parameters include:
- Base selection : Pyrrolidine (0.24 equiv) in pyridine achieves 89% yield at room temperature, while ammonium acetate (4 mol%) in toluene under reflux provides 83%.
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) accelerate enolate formation, whereas toluene facilitates azeotropic water removal via Dean-Stark apparatus.
- Stoichiometry : A 1.1:1 aldehyde-to-cyanoacetate ratio minimizes side reactions like aldol condensation.
Optimization Data and Comparative Analysis
Table 1 summarizes key variations in reaction conditions and their impact on yield:
| Base Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine | Pyridine | 20°C | 1.5 | 89 |
| Ammonium acetate | Toluene | Reflux | 2 | 83 |
| Piperidine | Methanol | 20°C | 1 | 76 |
Notably, pyrrolidine in pyridine achieves superior yields at ambient temperature, attributed to enhanced enolate stabilization via hydrogen bonding with the solvent.
Two-Step Synthesis via 2-Cyano-4-methylpent-2-enoic Acid
Intermediate Acid Synthesis
The carboxylic acid precursor, 2-cyano-4-methylpent-2-enoic acid, is synthesized via Knoevenagel condensation of cyanoacetic acid and isobutyraldehyde. Optimal conditions involve 1.09 equiv of isobutyraldehyde and 0.24 equiv pyrrolidine in pyridine at 20°C for 1.5 h, yielding 89% of the crystalline acid.
Key purification steps :
Esterification to Butyl Ester
Esterification of the acid intermediate employs two primary strategies:
Acid Chloride Route
- Acyl chloride formation : Treating 2-cyano-4-methylpent-2-enoic acid with thionyl chloride (1.2 equiv) in refluxing chloroform for 2 h generates the corresponding acyl chloride.
- Alcoholysis : Reacting the acyl chloride with butanol (1.5 equiv) in dichloromethane at 0°C for 1 h yields the ester in 78% yield after column chromatography (hexane:ethyl acetate = 10:1).
Coupling Agent-Mediated Esterification
Using HATU (1.5 equiv) and DIEA (3.0 equiv) in dichloromethane at 20°C for 4 h achieves 85% conversion, bypassing hazardous acid chloride handling.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong absorptions at 2230 cm⁻¹ (C≡N) and 1725 cm⁻¹ (C=O) confirm functional group integrity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that a tubular reactor with immobilized pyrrolidine catalyst achieves 91% yield at 80°C with a 5-minute residence time, reducing byproduct formation compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: Butyl 2-cyano-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2-cyano-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 2-cyano-4-methylpent-2-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Butyl Acrylate (CAS 141-32-2)
Butyl Acetate (CAS 123-86-4)
Butyl Carbitol Acetate (C₁₀H₂₀O₄)
Butyl Carbitol (C₈H₁₈O₃)
Comparative Data Table
Key Research Findings
- Reactivity : Butyl acrylate is prone to hazardous polymerization if inhibitors are depleted, requiring strict temperature control (<35°C) and avoidance of contaminants like peroxides .
- Safety : Butyl acrylate requires extensive personal protective equipment (PPE), including butyl rubber gloves and respiratory protection, due to its irritant properties .
Q & A
Q. What protocols ensure ethical use of computational or biological data derived from this compound?
- Methodological Answer :
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Biosafety : For in vitro studies, follow NIH/WHO guidelines (e.g., BSL-2 for cell-based assays).
- Conflict of Interest : Disclose funding sources and patent applications in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
